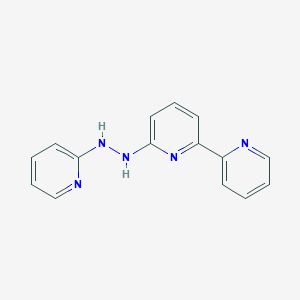

2,2'-Dipyridyl-2-pyridylhydrazone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13N5 |

|---|---|

Molecular Weight |

263.3 g/mol |

IUPAC Name |

1-pyridin-2-yl-2-(6-pyridin-2-ylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C15H13N5/c1-3-10-16-12(6-1)13-7-5-9-15(18-13)20-19-14-8-2-4-11-17-14/h1-11H,(H,17,19)(H,18,20) |

InChI Key |

PYSAMMBXXILVMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)NNC3=CC=CC=N3 |

Synonyms |

2,2'-dipyridyl-2-pyridylhydrazone |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of 2,2 Dipyridyl 2 Pyridylhydrazone

Diverse Synthetic Routes to 2,2'-Dipyridyl-2-pyridylhydrazone and Its Derivatives

The synthesis of hydrazones is a cornerstone of organic chemistry, typically involving straightforward and high-yielding reactions. The methodologies for preparing this compound and its analogues are rooted in these classical transformations, with ongoing research focused on enhancing efficiency and molecular diversity.

The most direct and widely employed method for synthesizing this compound is the acid-catalyzed condensation reaction between a ketone and a hydrazine (B178648) derivative. In this case, the specific precursors are di-2-pyridyl ketone and 2-hydrazinopyridine.

General Reaction Scheme:

Di-2-pyridyl ketone + 2-Hydrazinopyridine ⇌ this compound + Water

This synthetic approach is analogous to the preparation of other aryl hydrazones, such as those derived from 3-hydroxy-2-naphthoic hydrazide and di-2-pyridyl ketone, which have been successfully synthesized and characterized. researchgate.net Similarly, various isonicotinoyl hydrazone derivatives are effectively produced through the condensation of isonicotinohydrazide with different pyridine-based aldehydes, underscoring the robustness of this reaction pathway. nih.gov

Achieving high yield and purity in the synthesis of this compound necessitates the careful optimization of several reaction parameters. The choice of solvent, catalyst, temperature, and reaction time are all critical factors that can significantly influence the outcome of the condensation reaction.

Commonly used solvents for hydrazone synthesis include alcohols like ethanol (B145695) or methanol, which are effective at dissolving the reactants and facilitating the reaction. nih.govresearchgate.net The use of a catalytic amount of a protic acid, such as acetic acid or sulfuric acid, is standard practice to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack. In some instances, particularly when dealing with sensitive functional groups, milder conditions or base catalysis might be explored.

The temperature of the reaction is another key variable. While many condensation reactions proceed efficiently at room temperature, heating under reflux can often increase the reaction rate and drive the equilibrium towards the product by removing water azeotropically. nih.govresearchgate.net The optimal conditions are typically determined empirically for each specific substrate combination.

Table 1: General Parameters for Optimization of Hydrazone Synthesis

| Parameter | Common Options | Purpose |

| Solvent | Ethanol, Methanol, 1,4-Dioxane | Dissolve reactants, facilitate heat transfer |

| Catalyst | Acetic Acid, Sulfuric Acid, Triethylamine | Acid catalysis activates the carbonyl group; base catalysis can also be used |

| Temperature | Room Temperature to Reflux | Controls reaction rate and equilibrium |

| Reaction Time | 1 to 24 hours | Ensure completion of the reaction |

The development of novel synthetic strategies for advanced analogues of this compound focuses on creating a library of related compounds with tailored electronic and steric properties. This is often achieved by modifying the pyridine (B92270) ring systems of the ketone or hydrazine precursors. For instance, introducing electron-donating or electron-withdrawing substituents onto the pyridine rings can modulate the coordination properties and reactivity of the resulting hydrazone ligand.

Furthermore, modern synthetic methodologies, such as multi-component reactions, offer an efficient pathway to complex hydrazone derivatives in a single step. These strategies are being explored to synthesize novel pyridone derivatives from hydrazide-hydrazone precursors. researchgate.net The synthesis of Schiff bases from substituted 2,2'-bipyridyl-5,5'-dicarbaldehyde also highlights the extensive research into creating complex bipyridine-based ligands with diverse functionalities. scirp.org These approaches allow for the rapid generation of molecular diversity for screening in various applications.

Advanced Spectroscopic Characterization Techniques for this compound

The unambiguous structural elucidation of this compound relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy are indispensable tools for confirming the molecular structure and providing insight into the electronic environment of the molecule.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

In the ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the three pyridine rings. These signals would typically appear in the aromatic region (δ 7.0-9.0 ppm). The precise chemical shifts and coupling patterns (doublets, triplets, etc.) would allow for the assignment of each proton. A key signal would be the N-H proton of the hydrazone linkage, which is expected to be a broad singlet, often found further downfield (δ > 10 ppm), and its identity can be confirmed by D₂O exchange. mdpi.com

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The carbon atom of the C=N imine bond is particularly characteristic and would be expected in the range of δ 140-170 ppm. mdpi.com The carbons of the three pyridine rings would appear in the aromatic region (δ 110-160 ppm).

Table 2: Expected NMR Spectroscopic Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | Pyridyl-H | 7.0 - 9.0 | Complex multiplet patterns due to spin-spin coupling |

| ¹H | N-H (Hydrazone) | > 10.0 | Broad singlet, D₂O exchangeable |

| ¹³C | Pyridyl-C | 110 - 160 | Multiple signals corresponding to the different carbon environments |

| ¹³C | C=N (Imine) | 140 - 170 | Characteristic signal for the hydrazone carbon |

Note: These are expected ranges based on analogous structures reported in the literature. mdpi.comtcu.edu

Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several characteristic absorption bands. A medium to sharp band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the hydrazone moiety. mdpi.com The C=N stretching vibration of the imine group is a key diagnostic peak and is expected to appear in the 1600-1650 cm⁻¹ region. researchgate.netmdpi.com The spectrum would also be rich in bands corresponding to the C=C and C=N stretching vibrations within the pyridine rings, typically found between 1400 and 1600 cm⁻¹.

Table 3: Expected Vibrational Spectroscopy Data for this compound

| Spectroscopy | Functional Group | Expected Wavenumber (cm⁻¹) |

| IR | N-H Stretch | 3200 - 3400 |

| IR / Raman | C=N Stretch (Imine) | 1600 - 1650 |

| IR / Raman | Pyridine Ring Vibrations | 1400 - 1600 |

| Raman | Symmetric Ring Breathing | ~1000 |

Note: These are expected frequency ranges based on analogous structures. researchgate.netmdpi.comcarnegiescience.edu

Mass Spectrometry for Molecular Identification of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. In the case of this compound, mass spectrometry would be instrumental in confirming its molecular identity.

The primary information obtained from a mass spectrum is the molecular ion peak (M⁺), which corresponds to the intact molecule that has been ionized by the loss of a single electron. The mass of this ion provides the molecular weight of the compound. For this compound (C₁₆H₁₃N₅), the expected monoisotopic mass of the molecular ion would be approximately 275.12 g/mol .

In addition to the molecular ion, mass spectrometry provides a fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments. This pattern is often unique to a specific compound and can be used to deduce its structure. The fragmentation of hydrazones is influenced by the stability of the resulting fragments. Common fragmentation pathways for pyridylhydrazones include cleavage of the N-N bond, as well as fragmentation of the pyridine rings. libretexts.orgwikipedia.orgmiamioh.eduresearchgate.net The analysis of these fragment ions allows for the reconstruction of the molecular structure.

Table 1: Predicted Major Fragment Ions for this compound

| Fragment Ion | Predicted m/z | Possible Origin |

| [C₁₆H₁₃N₅]⁺ | 275 | Molecular Ion |

| [C₁₀H₈N₂]⁺ | 156 | Di-2-pyridyl ketone fragment |

| [C₆H₅N₃]⁺ | 119 | Pyridylhydrazine fragment |

| [C₅H₄N]⁺ | 78 | Pyridyl fragment |

This table represents predicted fragmentation patterns based on the general behavior of related compounds and has not been experimentally verified for this compound.

Crystallographic Analysis and Solid-State Architecture of this compound

The arrangement of molecules in the solid state provides crucial insights into intermolecular interactions and packing efficiency. Crystallographic techniques are paramount for elucidating this three-dimensional architecture.

Single-Crystal X-ray Diffraction for Definitive Structure Determination of this compound

While a crystal structure for this compound itself is not publicly available, the crystal structure of the closely related di-2-pyridyl ketone nicotinoylhydrazone has been reported. nih.gov In this analogue, the hydrazone ligand coordinates to a metal center, demonstrating the potential of these molecules to act as chelating agents. The structural analysis of such complexes reveals the specific nitrogen atoms involved in coordination and the resulting geometry around the metal ion. For instance, in a copper(II) complex of a di-2-pyridyl ketone hydrazone derivative, the ligand was found to act as a tridentate chelator, binding through the two pyridyl nitrogen atoms and the imine nitrogen of the hydrazone group. nih.gov

Investigation of Polymorphism and Supramolecular Interactions in this compound Solids

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism in pyridylhydrazones is important for understanding their solid-state behavior.

The solid-state architecture of this compound is expected to be governed by a variety of non-covalent supramolecular interactions. mdpi.com These interactions dictate how the individual molecules pack together to form the crystal lattice. Key interactions would likely include:

Hydrogen Bonding: The N-H proton of the hydrazone group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional networks.

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are crucial in stabilizing the crystal packing.

C-H···π Interactions: The hydrogen atoms attached to the pyridine rings can also interact with the π-electron clouds of neighboring rings.

Coordination Chemistry of 2,2 Dipyridyl 2 Pyridylhydrazone with Metal Ions

General Principles of 2,2'-Dipyridyl-2-pyridylhydrazone as a Chelating Ligand

This compound, also known as di-2-pyridyl ketone 2-pyridylhydrazone (DPPH), is a multi-dentate ligand with several nitrogen donor atoms available for coordination to a metal center. Its structure, featuring two pyridyl groups attached to the carbon of a hydrazone moiety and a third pyridyl group on the terminal nitrogen, makes it an effective chelating agent.

The primary coordination mode of DPPH is as a tridentate NNN donor ligand. It typically binds to a metal ion through the nitrogen atoms of the two di-2-pyridyl groups and the imine nitrogen of the hydrazone bridge. This coordination forms two stable, five-membered chelate rings, a structural feature that significantly enhances the thermodynamic stability of the resulting complexes, an observation known as the chelate effect libretexts.org.

Furthermore, the hydrazone moiety contains an N-H group. This proton can be lost upon coordination, particularly in the presence of a base or a suitable metal ion, allowing the ligand to act as a monoanionic tridentate chelator. This deprotonation increases the electron-donating ability of the ligand and can lead to the formation of highly stable neutral or anionic complexes. The versatility of hydrazones as ligands is well-established, as they can form stable complexes with a wide range of transition metals by binding through both oxygen and nitrogen atoms, creating an environment similar to that in some biological systems electrochemsci.org.

Complexation Stoichiometry and Coordination Modes of this compound with Various Metal Centers

The flexible yet pre-organized structure of this compound allows for a variety of complexation stoichiometries and coordination modes. The specific architecture of the resulting metal complex is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, the presence of counter-ions or ancillary ligands, and the reaction conditions.

In the formation of mononuclear complexes, where a single metal ion is coordinated by one or more DPPH ligands, two primary stoichiometries are commonly observed: 1:1 and 1:2 (metal:ligand).

In 1:2 complexes, two DPPH ligands coordinate to a single metal center. A well-documented example is found in the copper(II) complex of the closely related ligand di-2-pyridyl ketone nicotinoylhydrazone (HDKN), [Cu(DKN)₂]·H₂O. X-ray diffraction studies of this complex revealed a distorted octahedral geometry, with the two deprotonated ligands wrapping around the central copper ion in a meridional fashion, each acting as a tridentate NNN donor cusat.ac.in. This arrangement is typical for many first-row transition metals, resulting in stable [M(DPPH)₂]ⁿ⁺ complexes.

1:1 complexes are also prevalent, particularly when other coordinating species like solvent molecules or anions are present. For instance, the analogous di-2-pyridyl ketone isonicotinoyl hydrazone ligand forms a 1:1 complex with copper(II), {[Cu(L)(H₂O)]·H₂O·NO₃}n, which further assembles into a one-dimensional polymeric chain nih.gov. In such cases, the remaining coordination sites on the metal are occupied by these other species, leading to complexes with the general formula [M(DPPH)Xₙ], where X represents a solvent molecule or an anion.

Table 1: Common Mononuclear Complex Geometries with Tridentate Ligands

| Stoichiometry (Metal:Ligand) | Typical Coordination Number | Common Geometry | Example (with related ligand) |

|---|---|---|---|

| 1:2 | 6 | Distorted Octahedral | [Cu(DKN)₂] cusat.ac.in |

| 1:1 | 4, 5, or 6 | Square Planar, Square Pyramidal, Octahedral | [Cu(L)(H₂O)] unit in a 1D polymer nih.gov |

The parent molecule, di-2-pyridyl ketone ((py)₂CO), is renowned for its ability to form high-nuclearity coordination clusters northwestern.edu. Upon coordination, the ketone's carbonyl group can react with water or alcohols, leading to gem-diol or hemiketal forms whose deprotonated oxygen atoms can act as bridges between multiple metal centers. This has led to the synthesis of complex polynuclear structures, such as an Ni₁₁ cluster and a Zn₄ cubane cluster mdpi.comnih.gov.

While this compound lacks the reactive carbonyl group, its structure still offers possibilities for forming multinuclear architectures. The pyridyl rings or the hydrazone bridge could potentially act as bridging units between two or more metal centers, although this is less common than its chelating function. More frequently, DPPH participates in the formation of dinuclear or polynuclear structures through the action of ancillary bridging ligands. For example, a dinuclear copper(II) complex of a related hydrazone, [Cu₂(DKN)₂(μ-N₃)₂], was synthesized where two azide anions bridge the two metal centers, with each copper ion being chelated by a tridentate hydrazone ligand cusat.ac.in. Similarly, ditopic ligands incorporating pyridylamino-phenanthroline units have been used to create well-defined Ru(II)-Pd(II) dinuclear complexes chemrxiv.orgchemrxiv.org. This indicates that while DPPH itself may not be the primary bridging component, it is a versatile building block for the construction of larger, multi-metal assemblies.

The identity of the metal ion plays a crucial role in determining the final coordination geometry of the complex. Key properties of the metal ion, including its size (ionic radius), preferred coordination number, and d-electron configuration, dictate the resulting structure nih.govnih.gov.

The coordination of a rigid, multidentate ligand like DPPH imposes specific geometric constraints, such as defined bite angles. The final structure of the complex is a compromise between the ligand's steric demands and the metal ion's electronic preferences acs.org. For instance, first-row transition metals generally form six-coordinate octahedral complexes in a 1:2 ratio with tridentate ligands. However, these octahedra are often distorted. Copper(II) (d⁹), for example, is subject to Jahn-Teller distortion, which typically results in an elongated axial bond and a tetragonally distorted octahedral geometry.

The size of the metal ion also has a profound effect. Larger metal ions can accommodate higher coordination numbers and exhibit longer metal-ligand bond distances nih.gov. A comparison of complexes across the transition series would likely show a gradual change in bond lengths and angles reflecting the decrease in ionic radii (for a given spin state) from left to right. Conversely, a very large ion might not fit well within the cavity provided by the chelating ligand, leading to a more strained or unusual geometry nih.gov. Therefore, the interplay between the electronic structure of the metal and the topological constraints of the DPPH ligand governs the precise stereochemistry of the resulting coordination compound.

Thermodynamics and Kinetics of Metal Complex Formation with this compound

The formation of a metal complex is an equilibrium process governed by thermodynamic and kinetic factors. The thermodynamics of complexation, particularly the stability constant, provides a quantitative measure of the affinity of a ligand for a metal ion in a specific medium.

The stability of metal-DPPH complexes can be quantified by determining their formation constants (or stability constants, K). These constants are typically measured using techniques such as potentiometric or spectrophotometric titrations nih.gov. In a potentiometric titration, the change in pH of a solution containing the ligand and a metal ion is monitored as a titrant is added, allowing for the calculation of protonation constants of the ligand and the stability constants of the metal complexes electrochemsci.org.

While specific stability constant data for this compound were not found in the provided search results, data for other hydrazone ligands and related N-donor chelators provide valuable insight. For complexes of first-row divalent transition metals, the stability constants generally follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) electrochemsci.org. This trend is a consequence of the decrease in ionic radii and the increase in ligand field stabilization energy across the series, with the exceptional stability of Cu(II) complexes attributed to the Jahn-Teller effect.

Table 2: Representative Stability Constants (log K) for Binary Complexes of a Hydrazone Ligand (SAH*) with Divalent Metal Ions

| Metal Ion | log K₁ | log K₂ |

|---|---|---|

| Cu(II) | 12.04 | 10.33 |

| Ni(II) | 10.96 | 8.87 |

| Co(II) | 10.12 | 8.16 |

| Mn(II) | 8.32 | 6.45 |

Data for 2-((2-phthalazin-1-yl)hydrazono)methyl)phenol (SAH) in 60% (v/v) DMSO-water solution at 298 K electrochemsci.org. This data is illustrative for a typical hydrazone ligand.

Elucidation of Reaction Mechanisms in this compound Complexation

The formation of metal complexes with this compound, also known as pyridine-2-carbaldehyde-2'-pyridylhydrazone (paphy), typically proceeds via a ligand substitution mechanism. This is well-documented in the synthesis of molybdenum carbonyl complexes, which serve as a clear example of the reaction pathway.

The complexation to form compounds such as cis-[Mo(CO)₄(paphy)] involves the displacement of existing ligands on the metal center by the incoming pyridylhydrazone ligand. For instance, one synthetic route involves the direct reaction of the paphy ligand with molybdenum hexacarbonyl, Mo(CO)₆. In this process, two of the carbonyl (CO) ligands are substituted by the two nitrogen donor atoms of the paphy ligand, which acts as a bidentate chelating agent.

Another established method is the reaction of paphy with the chloropentacarbonylmolybdate(0) anion, [Mo(CO)₅Cl]⁻. In this case, the paphy ligand displaces the chloride ion and one carbonyl group. These substitution reactions on 18-electron metal carbonyl complexes generally follow a dissociative mechanism, where a CO ligand first detaches from the metal center, creating a coordinatively unsaturated intermediate that is subsequently attacked by the donor ligand. The rate of these reactions can be influenced by factors such as temperature and the solvent used.

Structural Diversity and Configurational Isomerism in Metal Complexes of this compound

The coordination of this compound to metal centers gives rise to significant structural diversity, most notably through the formation of linkage isomers. Linkage isomerism occurs when a ligand can coordinate to a metal ion through different donor atoms. For this compound, which possesses multiple nitrogen atoms (one on each pyridine (B92270) ring and two in the hydrazone bridge), the specific mode of chelation can vary.

Research has demonstrated the existence of at least two distinct linkage isomers for the complex with the molecular formula Mo(CO)₄(paphy).

Isomer 1: Formed by the direct reaction of paphy with Mo(CO)₆.

Isomer 2: Formed when paphy reacts with the [Mo(CO)₅Cl]⁻ anion.

These isomers, while having the same chemical formula, exhibit different physical and spectroscopic properties due to the different connectivity of the ligand to the molybdenum center. This highlights the electronic and steric versatility of the pyridylhydrazone ligand, allowing it to adapt its coordination mode based on the specific reaction conditions and the nature of the metal precursor.

X-ray Crystallography of this compound Metal Complexes

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of metal complexes. The crystal structure of cis-[Mo(CO)₄(paphy)] provides a detailed view of the ligand's coordination to the metal center.

In this complex, the molybdenum atom is in a distorted octahedral geometry. It is coordinated to four carbonyl ligands and the bidentate paphy ligand, which chelates through the nitrogen atom of one pyridine ring and the nearest nitrogen atom of the hydrazone bridge. This coordination forms a stable five-membered chelate ring.

Below are the detailed crystallographic data for cis-[Mo(CO)₄(paphy)].

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀MoN₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6325(3) |

| b (Å) | 12.1862(5) |

| c (Å) | 15.8214(6) |

| β (°) | 96.791(2) |

| Volume (ų) | 1651.19(11) |

| Z | 4 |

| Coordination Geometry | Distorted Octahedral |

Conformational Analysis of Coordinated this compound

The conformation of the this compound ligand is significantly influenced by its coordination to a metal ion. In its free state, the ligand can exist in various conformations due to rotation around the single bonds. Theoretical studies on the free ligand have analyzed the rotational energy barriers and conformational preferences of its E and Z isomers.

Upon coordination, as seen in the crystal structure of cis-[Mo(CO)₄(paphy)], the ligand is locked into a specific, more rigid conformation. The chelation to the molybdenum center forces the participating pyridine ring and the hydrazone moiety into a coplanar arrangement to form the stable five-membered ring. This results in a significant conformational change from the more flexible, and likely different, average conformation of the ligand in solution. The bond lengths and angles within the ligand are also altered upon coordination, reflecting the electronic effects of binding to the electron-withdrawing Mo(CO)₄ fragment. For example, the C=N double bond of the hydrazone linker is slightly elongated, and there are adjustments in the bond angles of the pyridine ring.

Hydrogen Bonding and Supramolecular Interactions in this compound Metal Complexes

In the crystal structure of cis-[Mo(CO)₄(paphy)], the packing of the molecules is stabilized by intermolecular C-H···O hydrogen bonds. These interactions occur between the hydrogen atoms on the pyridine rings of one molecule and the oxygen atoms of the carbonyl ligands on an adjacent molecule. This network of weak hydrogen bonds links the individual complex units into a stable three-dimensional supramolecular architecture. The presence and nature of these interactions are critical in crystal engineering, influencing properties such as solubility and thermal stability. The interplay between the strong metal-ligand bonds and these weaker intermolecular forces exemplifies the principles of supramolecular chemistry in the solid state.

Advanced Spectroscopic and Electrochemical Characterization of 2,2 Dipyridyl 2 Pyridylhydrazone and Its Metal Complexes

Luminescence Properties of 2,2'-Dipyridyl-2-pyridylhydrazone and Its Metal Complexes

The luminescence behavior of dpph and its metal complexes is a key area of research, offering a window into their excited-state dynamics.

While 2,2'-dipyridylamine (B127440) itself is weakly luminescent, its derivatives can exhibit significant luminescence with quantum yields in fluid solution reaching up to 0.74. researchgate.net The introduction of various organic groups to the dipyridylamine framework can tune the emission maxima to span a range from 370 to 520 nm. researchgate.net In the case of metal complexes, the photophysical properties are intricately linked to the nature of both the metal center and the ligand. For instance, rhenium(I) tricarbonyl complexes with diimine ligands, including those based on the 2,2'-bipyridine (B1663995) framework, are known for their notable photochemical and electrochemical properties. researchgate.net The introduction of substituents on the ligand can tune these properties. For example, a distal urea (B33335) bridge on a 3,3'-diamino-2,2'-bipyridine ligand in a rhenium(I) complex led to longer phosphorescence lifetimes without significantly altering the absorbance and phosphorescence emission wavelengths. researchgate.net

The photoluminescence of transition metal complexes, in general, is a fascinating phenomenon with applications in imaging, sensing, and photocatalysis. fu-berlin.de These complexes often possess unique photophysical characteristics such as large Stokes shifts and long-lived triplet excited states. fu-berlin.de In some cases, the luminescence of metal complexes can be quenched by the presence of metal-based d-d excited states that are energetically accessible. researchgate.net An exception to this is observed in a dinuclear rhenium(I) complex where one coordination site is vacant, allowing for luminescence to occur. researchgate.net

The emission from coordination compounds of ligands like dpph can originate from different electronic transitions. Two of the most significant are Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) transitions.

Metal-to-Ligand Charge Transfer (MLCT) transitions are common in complexes with a metal in a low oxidation state (electron-rich) and a ligand with low-lying empty π* orbitals. libretexts.org Upon light absorption, an electron is excited from a metal-centered orbital to a ligand-centered orbital. libretexts.org This process results in the oxidation of the metal and the reduction of the ligand. libretexts.org MLCT transitions are typically intense and are a hallmark of many ruthenium(II) and rhenium(I) complexes with bipyridine-type ligands. libretexts.orgwikipedia.org The energy of the MLCT band can be tuned by modifying the ligand structure; for instance, increasing the number of nitrogen atoms in the ligand can lead to a bathochromic (red) shift in the absorption spectrum. researchgate.net In some iron(II) N-heterocyclic carbene complexes, the balance between the population of triplet MLCT (³MLCT) and triplet metal-centered (³MC) states is crucial in determining the excited-state dynamics. lu.se Electron-withdrawing substituents on the ligand can favor the population of the ³MLCT state. lu.se

Ligand-Centered (LC) emissions, on the other hand, arise from electronic transitions that are primarily localized on the ligand itself. These are often π-π* transitions. In some instances, particularly with closed-shell metal ions like zinc(II) and cadmium(II), the observed luminescence is due to ligand-based fluorescence. researchgate.net

In some dinuclear platinum(II) complexes, a different type of charge transfer, Metal-Metal-to-Ligand Charge Transfer (MMLCT), is observed. nih.gov This arises from d⁸-d⁸ metal-metal interactions and results in high quantum yield photoluminescence extending into the far-red region of the spectrum. nih.gov

| Complex Type | Transition Type | Key Features |

| Re(I) tricarbonyl complexes | MLCT | Tunable photophysical properties, long phosphorescence lifetimes. researchgate.net |

| Ru(II) tris(bipyridine) complexes | MLCT | Intense absorption in the visible spectrum. wikipedia.org |

| Fe(II) N-heterocyclic carbene complexes | MLCT/MC | Balance between ³MLCT and ³MC states influences dynamics. lu.se |

| Zn(II) and Cd(II) dipyridylamine complexes | LC (Fluorescence) | Ligand-based emission. researchgate.net |

| Dinuclear Pt(II) complexes | MMLCT | High quantum yield, emission in the far-red. nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic this compound Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying systems with unpaired electrons, i.e., paramagnetic species. youtube.comuniversite-paris-saclay.fr This makes it an invaluable tool for characterizing paramagnetic metal complexes of dpph. The technique is based on the Zeeman effect, where the energy levels of an electron spin split in the presence of an external magnetic field. youtube.com

EPR spectroscopy can provide detailed information about the electronic structure and the local environment of the paramagnetic center. illinois.edu The key parameters derived from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor is a tensor that reflects the anisotropy of the electronic environment. youtube.com Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei, providing information about the localization of the unpaired electron and the identity of the coordinating atoms. illinois.edu

For instance, in the study of low-valent nickel-2,2'-dipyridyl complexes, EPR spectroscopy was used to observe the anion radical of the complex formed during electrochemical reduction. capes.gov.br The technique can also be used to detect signals from paramagnetic species and to confirm the absence of unpaired electrons in diamagnetic species, which are termed "EPR silent". youtube.com The sensitivity of EPR allows for the detection of paramagnetic species at concentrations as low as 10 µM. universite-paris-saclay.fr

Mössbauer Spectroscopy in Iron-Containing this compound Complexes

Mössbauer spectroscopy is a highly sensitive technique specifically for certain nuclei, with ⁵⁷Fe being the most common. It provides detailed information about the electronic state and the local environment of iron atoms within a compound. osti.gov This makes it particularly useful for studying iron complexes of dpph.

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is related to the s-electron density at the nucleus and provides information about the oxidation state and covalency of the iron atom. nih.govnih.gov For example, isomer shifts can distinguish between high-spin Fe(II), low-spin Fe(II), and various Fe(III) states. nih.govnih.gov Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing insights into the symmetry of the iron's coordination environment. osti.govnih.gov

In studies of iron complexes, Mössbauer spectroscopy has been used to confirm spin crossover behavior, where the spin state of the iron changes with temperature. researchgate.net The temperature dependence of the Mössbauer parameters can also reveal subtle changes in the crystal lattice dimensions. researchgate.net For dinuclear iron complexes, Mössbauer spectroscopy can distinguish between the different iron sites and probe magnetic interactions between them. nih.gov For example, in a dinuclear complex containing an {Fe-NO}⁷ unit and an Fe(CO)Cp⁺ fragment, the technique revealed that the magnetic hyperfine interactions of both iron sites were perturbed due to their interaction. nih.gov

| Mössbauer Parameter | Information Provided | Example Application |

| Isomer Shift (δ) | Oxidation state, s-electron density, covalency. nih.govnih.gov | Distinguishing between Fe(II) and Fe(III) states. nih.gov |

| Quadrupole Splitting (ΔE_Q) | Symmetry of the coordination environment. osti.govnih.gov | Detecting distortions from octahedral symmetry. researchgate.net |

| Magnetic Hyperfine Splitting | Magnetic properties of the iron center. nih.gov | Probing magnetic interactions in multinuclear complexes. nih.gov |

Electrochemical Behavior of this compound and Its Metal Complexes

The electrochemical properties of dpph and its metal complexes are crucial for understanding their redox behavior and for their application in areas such as catalysis and molecular electronics.

Cyclic voltammetry is a primary technique used to investigate the redox properties of these compounds. rsc.org The redox potentials of metal complexes are influenced by both the metal and the ligand. For ligands like 2,2'-bipyridine and its derivatives, the reduction potentials can be tuned by introducing different substituents. nih.gov

In many transition metal complexes of bipyridine-type ligands, the reduction processes are often ligand-based. nih.gov This means that the electrons are added to the π* orbitals of the ligand rather than to the metal center, especially in the initial reduction steps. nih.gov This is particularly true for complexes of ruthenium(II) and iron(II) with polypyridine ligands. rsc.orgnih.gov For example, in the [Fe(bpy)₃]ⁿ electron-transfer series, three of the four reductions are attributed to the redox non-innocence of the bipyridine ligands. nih.gov

The electrochemical behavior of complexes can be quite complex, with some ruthenium(II) complexes containing bis(2-pyridyl)pyrazine ligands exhibiting up to 12 distinct reduction steps in the accessible potential window. osti.gov The analysis of the redox potentials of a series of related complexes can help in assigning the specific redox sites within the molecule. osti.gov In some cases, the replacement of pyridyl moieties with imine ligands has been explored as a strategy to modify the redox properties and maintain ligand-based redox activity over a wide range of charge states. nih.gov

Metal-Centered and Electron Transfer Mechanisms in this compound Metal Systems

The electrochemical and spectroscopic characteristics of metal complexes containing this compound (DPPH) and its analogues are dictated by a sophisticated interplay between the metal center and the redox-active ligand framework. The electron transfer processes in these systems can be either metal-centered, where the metal ion changes its oxidation state, or ligand-centered, involving the redox-active hydrazone and pyridyl moieties of the ligand. In many instances, a cooperative mechanism between the metal and the ligand is observed.

The redox behavior of these complexes is significantly influenced by the nature of the central metal ion. For instance, studies on analogous pyridyl aroyl hydrazone-based complexes have demonstrated distinct redox events corresponding to M(III)/M(II) and M(II)/M(I) couples for metals like iron and cobalt, alongside ligand-based reductions. nih.gov This suggests that the d-electron configuration and the inherent redox potential of the metal directly impact whether oxidation or reduction occurs at the metal center or on the ligand.

In many pyridyl hydrazone-based metal systems, the initial redox events are often ligand-based. The cyclic voltammograms of such complexes typically exhibit reduction waves attributed to the addition of an electron to the C=N imine bond of the hydrazone moiety, leading to the formation of a ligand radical anion. nih.gov This non-innocent behavior of the ligand, where it actively participates in the redox processes, is a key feature of these systems. The proximity of the metal and ligand redox potentials often points towards a synergistic metal-ligand cooperativity. nih.gov

Furthermore, the structure of the complex and the coordination environment around the metal ion play a crucial role in determining the electron transfer pathways. For example, in some iron(II) complexes with dihydrazonopyrrole ligands, a related class of compounds, the redox events are found to be primarily ligand-based, even though iron has an accessible Fe(III) oxidation state. nih.gov In these cases, oxidation of the ligand can induce a spin-crossover at the Fe(II) center from a high-spin to a low-spin state, highlighting the intricate electronic communication between the metal and the ligand. nih.gov

The electron transfer mechanisms are also elucidated by spectroscopic techniques. The electronic absorption spectra of these complexes often display intense bands in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. unal.edu.corsc.org MLCT transitions involve the excitation of an electron from a metal-based d-orbital to a low-lying π* orbital of the pyridyl or hydrazone part of the ligand. Conversely, LMCT transitions occur from a filled ligand-based orbital to an empty or partially filled d-orbital of the metal. The energies of these charge-transfer bands provide valuable information about the electronic structure and the extent of metal-ligand orbital mixing.

In systems where the ligand is oxidized or reduced, new absorption bands can appear in the electronic spectrum, characteristic of the ligand radical species. For example, broad absorptions in the near-infrared (NIR) region have been associated with the presence of a ligand radical in related nickel complexes. nih.gov

The following tables summarize the electrochemical data for a series of metal complexes with pyridyl aroyl hydrazone ligands, which serve as a model for understanding the potential redox behavior of this compound metal systems.

Table 1: Cyclic Voltammetry Data for Pyridyl Aroyl Hydrazone Metal Complexes

| Complex | Metal-Based Redox Couple | E1/2 (V vs. Ag/AgCl) | Ligand-Based Reduction | Epc (V vs. Ag/AgCl) |

| FeL₂ | Fe(III)/Fe(II) | +0.45 | L/L⁻ | -1.25 |

| CoL₂ | Co(III)/Co(II) | +0.20 | L/L⁻ | -1.30 |

| NiL₂ | - | - | L/L⁻ | -1.40 |

| CuL₂ | - | - | L/L⁻ | -1.18 |

| ZnL₂ | - | - | L/L⁻ | -1.55 |

Data adapted from studies on analogous pyridyl aroyl hydrazone complexes. L represents the pyridyl aroyl hydrazone ligand. nih.gov

Table 2: Proposed Redox Events in Pyridyl Hydrazone Metal Complexes

| Redox Event | Description |

| M(III) + e⁻ ⇌ M(II) | Metal-centered reduction of the central metal ion. |

| M(II) + e⁻ ⇌ M(I) | Further metal-centered reduction. |

| L + e⁻ ⇌ L⁻• | Ligand-centered reduction, forming a radical anion on the hydrazone moiety. |

| M(II)L ⇌ M(III)L⁻• | Intramolecular electron transfer from the metal to the ligand. |

Applications of 2,2 Dipyridyl 2 Pyridylhydrazone and Its Derivatives in Diverse Scientific Fields

Analytical Applications of 2,2'-Dipyridyl-2-pyridylhydrazone and Its Metal Complexes

The unique structural features of this compound, particularly the presence of multiple nitrogen donor atoms, make it an exceptional ligand for the complexation of metal ions. This has led to its widespread use in various analytical techniques for the detection, quantification, and separation of metallic species.

Colorimetric and Spectrophotometric Detection and Quantification of Metal Ions with this compound

The formation of intensely colored complexes between this compound and various metal ions provides a straightforward and effective basis for their colorimetric and spectrophotometric determination. This method is valued for its simplicity, speed, and cost-effectiveness.

One of the notable applications of DPPH is in the selective determination of cobalt(II). In a strongly acidic medium, DPPH reacts with cobalt(II) to form a stable, colored complex, allowing for its quantification without interference from many other commonly associated ions. rsc.org This high selectivity is a significant advantage in the analysis of complex samples. The method has been successfully applied to the determination of cobalt in cyanocobalamin (B1173554) (vitamin B12). rsc.org

Furthermore, DPPH has been employed for the simultaneous spectrophotometric determination of iron(II) and iron(III). The method is based on the reaction of Fe(II) with DPPH in an acidic medium to form a water-soluble reddish complex. Fe(III) can also be determined after its online reduction to Fe(II). This approach has proven to be selective and sensitive for the speciation of iron in pharmaceutical samples.

Derivatives of DPPH have also demonstrated significant potential as spectrophotometric reagents. For instance, 2,2'-Dipyridyl-2-quinolylhydrazone (DPQH) has been proposed for the determination of several metal ions, showing particular promise for the selective detection of palladium(II) and cobalt(II), and for the sensitive quantification of zinc(II) and cadmium(II). capes.gov.br Similarly, 2,2'-dipyridyl-2-benzothiazolylhydrazone (DPBH) forms a stable 1:3 complex with cobalt(II), which can be extracted into organic solvents for enhanced sensitivity. rsc.org

The table below summarizes the spectrophotometric applications of this compound and its derivatives for the determination of various metal ions.

| Metal Ion | Reagent | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Remarks |

| Cobalt(II) | This compound (DPPH) | 500 | - | Highly selective in strongly acidic medium. rsc.org |

| Iron(II) | This compound (DPPH) | - | - | Used for simultaneous determination of Fe(II) and Fe(III). |

| Palladium(II) | 2,2'-Dipyridyl-2-quinolylhydrazone (DPQH) | - | - | High selectivity. capes.gov.br |

| Cobalt(II) | 2,2'-Dipyridyl-2-quinolylhydrazone (DPQH) | - | - | High selectivity. capes.gov.br |

| Zinc(II) | 2,2'-Dipyridyl-2-quinolylhydrazone (DPQH) | - | - | High sensitivity. capes.gov.br |

| Cadmium(II) | 2,2'-Dipyridyl-2-quinolylhydrazone (DPQH) | - | - | High sensitivity. capes.gov.br |

| Cobalt(II) | 2,2'-Dipyridyl-2-benzothiazolylhydrazone (DPBH) | 530 (aqueous), 504 (chloroform) | 2.50 x 10⁴ (aqueous), 3.43 x 10⁴ (chloroform) | Extractable complex for enhanced sensitivity. rsc.org |

Fluorescent Sensing of Metal Ions and Anions by this compound Derivatives

The incorporation of fluorogenic units into the structure of this compound has led to the development of highly sensitive and selective fluorescent sensors for both metal ions and anions. These sensors operate on the principle of fluorescence enhancement or quenching upon binding with the target analyte.

Hydrazone-based fluorescent sensors are a significant area of research due to their ease of synthesis and unique photophysical properties. nih.gov The hydrazone functional group allows for the combination of various fluorophores and chelation units, enabling the design of sensors with tailored properties. nih.gov For example, a new colorimetric and fluorescent molecular chemosensor based on triazole hydrazone has been shown to be a multi-probe for the selective detection of Al³⁺, Zn²⁺, and Cu²⁺ by monitoring changes in absorption and fluorescence spectra at different pH values. fao.org Furthermore, the resulting aluminum complex of this sensor can act as an 'on-off' fluorescent sensor for fluoride (B91410) ions. fao.org

The design of these sensors often involves the principles of intramolecular charge transfer (ICT), which can be modulated by the binding of an anion. mdpi.com The anion sensing ability of hydrazones is often related to the basicity of the anion, which can cause deprotonation of the NH group in the hydrazone moiety. mdpi.com This interaction can lead to a noticeable colorimetric or fluorescent response. Novel dinitrophenyl hydrazones functionalized with a quinoline (B57606) moiety have shown remarkable sensitivity to cyanide, fluoride, and acetate (B1210297) ions. mdpi.com

While direct synthesis of fluorescent derivatives from this compound is an active area of research, the broader class of hydrazone-based sensors provides a strong indication of the potential for developing highly selective probes for a variety of ions.

Electrochemical Sensors Utilizing this compound as a Recognition Element

Electrochemical sensors offer a powerful platform for the detection of metal ions, providing advantages such as high sensitivity, portability, and the potential for real-time monitoring. The integration of this compound as a recognition element onto electrode surfaces can significantly enhance the selectivity and sensitivity of these sensors.

One promising approach involves the use of modified carbon paste electrodes (CPEs). These electrodes can be functionalized with specific ligands that selectively bind to target metal ions, leading to a measurable electrochemical signal. While direct examples of this compound modified CPEs are emerging, the principle has been successfully demonstrated with related compounds. For instance, bismuth ferrite (B1171679) nanoparticle modified carbon paste electrodes have been used for the determination of lead and cadmium. rsc.org The modification enhances the peak current, indicating the electrocatalytic properties of the film due to increased conductivity and surface area. rsc.org

Another advanced technique is the development of ion-imprinted polymers (IIPs). IIPs are created with template ions, which are later removed to leave behind specific recognition sites. These polymers can be incorporated into electrochemical sensors to provide high selectivity. While specific IIPs based on this compound are under development, the general methodology holds great promise for creating highly selective sensors for various metal ions.

Separation and Extraction Methodologies Employing this compound in Complex Mixtures

The selective complexing ability of this compound makes it a valuable reagent in separation and extraction processes. These methods are crucial for isolating target metal ions from complex matrices, either for preconcentration before analysis or for purification purposes.

Solvent extraction is a widely used technique where a metal ion is transferred from an aqueous phase to an immiscible organic phase containing the chelating agent. The formation of a neutral, lipophilic complex with this compound facilitates this transfer. For example, the complex of cobalt(II) with 2,2'-dipyridyl-2-benzothiazolylhydrazone is extractable into chloroform, benzene, and 4-methylpentan-2-one, which can be utilized for its separation and preconcentration. rsc.org

Solid-phase extraction (SPE) is another powerful separation technique where the chelating agent is immobilized on a solid support. This allows for the selective retention of the target metal ion from a solution passed through the solid phase. The retained metal can then be eluted with a suitable solvent. While specific applications of this compound in SPE are being explored, related pyridine-based ligands have been successfully used for the preconcentration of ultratrace amounts of copper.

Flow Injection Analysis (FIA) for Automated Determination using this compound

Flow Injection Analysis (FIA) is a highly efficient and automated technique for the rapid determination of various analytes. The use of this compound as a chromogenic reagent in FIA systems allows for the sensitive and high-throughput analysis of metal ions.

A notable application of DPPH in FIA is the selective spectrophotometric determination of cobalt(II). rsc.org In this method, a solution of the sample is injected into a carrier stream that merges with a reagent stream containing DPPH. The resulting colored complex is then passed through a detector, and the absorbance is measured. This automated system allows for a high sampling rate of 90 injections per hour with excellent accuracy and reproducibility. rsc.org The limit of detection for cobalt(II) using this method is 0.017 mg L⁻¹. rsc.org

Furthermore, a simple and rapid FIA method has been developed for the simultaneous spectrophotometric determination of Fe(II) and Fe(III) using DPPH. This method utilizes a single-line, double-injection approach and has been successfully applied to the analysis of pharmaceutical products.

The versatility of FIA combined with the selective color-forming properties of this compound and its derivatives makes it a powerful tool for routine analysis in various fields, including environmental monitoring and quality control. For example, FIA has been used for the spectrophotometric determination of copper(II) in water samples using other organic chelating agents, demonstrating the broad applicability of the technique. researchgate.net

Catalytic Activity of this compound Metal Complexes

The metal complexes of this compound and its derivatives are not only useful in analytical applications but also exhibit significant catalytic activity in a variety of organic transformations. The ligand framework can be tailored to influence the electronic and steric properties of the metal center, thereby tuning its catalytic performance.

Metal complexes of polydentate ligands containing pyridine (B92270) moieties are known to be effective catalysts for oxidation reactions. For instance, manganese(II) complexes with certain aminopyridine ligands have been shown to be efficient catalysts for the epoxidation of alkenes with hydrogen peroxide. osti.gov The catalytic activity is influenced by the stereochemistry of the ligand and the nature of the counterions. osti.gov

Copper(II) complexes with pyridine-based polydentate ligands have also demonstrated high efficiency in catalyzing C-N bond-forming reactions under mild conditions. jsynthchem.com These catalysts can be reused multiple times without significant loss of activity.

In the realm of cross-coupling reactions, palladium complexes are of paramount importance. While specific studies on the catalytic activity of palladium complexes with this compound in Suzuki-Miyaura reactions are an area of ongoing research, the general effectiveness of palladium catalysts with nitrogen-containing ligands in such transformations is well-established. jsynthchem.comnih.gov These reactions are fundamental in the synthesis of pharmaceuticals and fine chemicals.

Furthermore, manganese complexes with pyridyl-containing ligands have been explored as catalysts for the oxidation of hydrocarbons, such as cyclohexane. researchgate.net The catalytic system's efficiency can be influenced by additives like water or imidazole. researchgate.net The investigation into the catalytic potential of this compound metal complexes in these and other important chemical reactions, such as hydrogenation, continues to be an active area of research.

Oxidation Reactions Catalyzed by this compound Complexes

Complexes of this compound and its derivatives have demonstrated notable catalytic activity in a variety of oxidation reactions. These complexes, often involving transition metals, can facilitate the oxidation of both alkanes and alcohols.

For instance, certain oxidovanadium(IV) complexes with related diimine ligands like 2,2'-bipyridine (B1663995) have been shown to be effective catalysts for the oxidation of alkanes to alkyl hydroperoxides, which can subsequently be reduced to alcohols. mdpi.com Similarly, these complexes can catalyze the oxidation of alcohols to their corresponding ketones. mdpi.com One study reported that a palladium(II) complex of 2,2'-bipyridine is an active homogeneous catalyst for the oxidation of methyl phenyl sulfide, with its catalytic activity being significantly enhanced in the presence of 2-sulfobenzoic acid. scirp.org This resulted in a conversion of 89.1% and a selectivity for sulfoxide (B87167) of 96.4%. scirp.org

The mechanism for these oxidation reactions often involves the generation of radical species. In the case of alkane oxidation catalyzed by certain vanadium complexes, a Fenton-type mechanism is proposed, which involves the formation of hydroxyl radicals (HO•). mdpi.com

Below is a table summarizing the catalytic performance of a palladium(II)-bipyridyl complex in the oxidation of methyl phenyl sulfide.

| Catalyst System | Conversion (%) | Selectivity for Sulfoxide (%) | Reaction Time (min) | Reference |

|---|---|---|---|---|

| [Pd(2,2'-bipy)2(CN)2] | 45.8 | 56.8 | 270 | scirp.org |

| [Pd(2,2'-bipy)2(CN)2] + 2-H2sb | 89.1 | 96.4 | Not Specified | scirp.org |

Reduction Reactions Mediated by this compound Complexes (e.g., CO2 reduction)

Complexes involving ligands structurally related to this compound, such as 2,2'-bipyridine (bpy), have been extensively studied for their role in mediating reduction reactions, most notably the electrochemical and photochemical reduction of carbon dioxide (CO2). mdpi.comescholarship.orgresearchgate.netrsc.org

Rhenium and ruthenium complexes containing bipyridine and its derivatives are well-established electrocatalysts and photocatalysts for the conversion of CO2 to carbon monoxide (CO). escholarship.orgresearchgate.netrsc.org The general mechanism for CO2 reduction by these complexes involves the initial reduction of the complex, often localized on the bipyridine ligand, followed by the binding and subsequent reduction of CO2. rsc.org For instance, the electrocatalytic reduction of CO2 by [Ru(tpy)(bpy)(solvent)]2+ is initiated by sequential one-electron reductions at the terpyridine (tpy) and bpy ligands. rsc.org

The efficiency and selectivity of these catalysts can be tuned by modifying the ligand structure. For example, rhenium(I) complexes with 2-(2´-pyridyl)imidazole and its derivatives have been investigated for electrocatalytic CO2 reduction, showing that the redox reactivity can be correlated to the electronic parameters of the chelating ligands. researchgate.net Similarly, platinum(II) complexes with dipyridylbenzene ligands have been studied using DFT calculations for the photocatalytic reduction of CO2 to CO. mdpi.com

The following table provides examples of metal complexes with bipyridine-type ligands used in CO2 reduction.

| Complex | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| [Ru(tpy)(bpy)(solvent)]2+ | Electrocatalytic CO2 Reduction | Sequential 1e− reductions at tpy and bpy ligands initiate the process. | rsc.org |

| ReCl(CO)3(N-N)* | Electrocatalytic CO2 Reduction | Catalytic current is stable upon repeated cycling with the Re-QuBIm complex. | researchgate.net |

| [Pt(5-R-dpb)Cl]** | Photocatalytic CO2 Reduction (Theoretical) | Complexes exhibit strong absorptions in the UV region. | mdpi.com |

*N-N = 2-(2´-pyridyl)imidazole, 2-(2´-pyridyl)benzimidazole, 2-(2´-quinolyl)imidazole, or 2-(2´-quinolyl)benzimidazole

**dpb = 1,3-di(2-pyridyl)benzene (B3047261) anion

Photocatalytic Applications of this compound Systems

Systems based on this compound and its analogs, particularly those involving ruthenium and other transition metals, are prominent in the field of photocatalysis. These complexes can absorb light and initiate chemical reactions, such as the reduction of protons to produce hydrogen (H2) or the conversion of CO2. nih.govscilit.com

A well-known example is the use of tris(2,2'-bipyridyl)ruthenium(II), [Ru(bpy)3]2+, as a photocatalyst. nih.govscilit.com This complex has been employed in the photocatalytic Pschorr reaction to synthesize phenanthrene (B1679779) derivatives. scilit.com In the context of solar fuel production, dirhodium(II,II) photosensitizers have been used for photocatalytic proton reduction to generate H2 with red light, demonstrating comparable activity to [Ru(bpy)3]2+. nih.gov

The photocatalytic cycle typically involves the photoexcitation of the metal complex, followed by electron transfer processes with a sacrificial electron donor and an electron acceptor. nih.gov For instance, in a system for H2 production, a relay mechanism can be employed, involving a sacrificial donor like 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH) and an electron acceptor such as methyl viologen (MV2+), with platinum nanoparticles acting as the catalyst. nih.gov

Electrocatalysis with this compound Derivatives (e.g., water oxidation)

Derivatives of this compound are integral to the development of electrocatalysts for crucial reactions like water oxidation, which is a key step in artificial photosynthesis. nih.govcore.ac.uk Iridium complexes featuring bipyridine-like ligands have been shown to be effective catalysts for water oxidation to produce dioxygen (O2). nih.govcore.ac.uk

One approach involves the heterogenization of these molecular catalysts by attaching them to solid supports like SBA-15, a mesoporous silica. nih.govcore.ac.uk This creates a heterogeneous catalyst with a high surface area, which can enhance catalytic activity and stability, as well as facilitate catalyst separation and reuse. core.ac.uk For example, an iridium complex attached to a dipyridyl-pyridazine functionalized SBA-15 has been shown to be an efficient catalyst for water oxidation using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as a chemical oxidant. nih.govcore.ac.uk This heterogeneous system exhibited enhanced durability and performance compared to its homogeneous counterpart. core.ac.uk

The catalytic cycle for water oxidation with these iridium complexes is proposed to involve the formation of high-valent iridium-oxo species as key intermediates. nih.gov

| Catalyst | Oxidant | Oxygen Yield (%) | Reaction Time (h) | Turnover Number (TTN) | Reference |

|---|---|---|---|---|---|

| Ir@NdppzSBA | CAN | 23 | 4 | Not Specified | nih.govcore.ac.uk |

| Ir@NdppzSBA | CAN | 49 | 12 | 1468 | nih.gov |

Green Chemistry Considerations in this compound Catalysis

The principles of green chemistry are increasingly being applied to catalytic systems involving this compound and its analogs. A key aspect is the development of sustainable and environmentally benign catalytic processes. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, minimizing waste. core.ac.uknih.gov

The synthesis of these catalysts using green methods, such as mechanochemical grinding, is another important consideration. nih.gov This approach can reduce or eliminate the need for solvents, leading to a more environmentally friendly process. For example, zinc(II) and cadmium(II)-based metal-organic frameworks (MOFs) incorporating a pyridyl hydrazone ligand have been synthesized via a green mechanochemical method. nih.gov

These MOFs have been shown to be highly active and reusable heterogeneous catalysts for the cycloaddition of CO2 with epoxides, a process that utilizes a greenhouse gas to produce valuable chemicals. nih.gov The use of water as a reaction medium, where possible, is another tenet of green chemistry. While not always feasible for these specific complexes, the broader field of catalysis is moving towards aqueous systems. rsc.org

Contributions to Materials Science by this compound Based Systems

Design of Luminescent Materials Utilizing this compound Complexes

Complexes of this compound and related ligands are of significant interest in materials science for the development of luminescent materials. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bioimaging. nih.govnih.govmdpi.comrsc.org

The luminescence properties of these complexes can be tuned by modifying the ligand structure and the metal center. nih.gov For instance, dipyrrin-based metal complexes have emerged as interesting luminescent species with tunable emission wavelengths and appreciable quantum yields. nih.gov The introduction of bulky groups to the ligand can enhance luminescence by restricting non-radiative decay pathways. nih.gov

Platinum(II) complexes featuring bipyridine-type ligands have been synthesized and investigated for their potential use in OLEDs. rsc.org Similarly, rhenium(I) complexes of diaminobipyridine have been developed as luminescent derivatives of steroids. nih.gov Furthermore, BODIPY-pyridylhydrazone probes have been designed for the selective fluorescent detection of metal ions like Fe3+, with applications in bioimaging. mdpi.com

Applications in Molecular Magnets and Spin Crossover Phenomena with this compound

The structural framework of this compound and related hydrazone Schiff base ligands is particularly well-suited for the construction of polynuclear metal complexes that exhibit interesting magnetic phenomena, such as spin crossover (SCO) and single-molecule magnet (SMM) behavior.

Spin Crossover (SCO): Iron(II) complexes incorporating ligands from the 2,6-bis(pyrazol-1-yl)pyridine (BPP) family, which share structural similarities with dipyridyl-based ligands, are well-known for exhibiting spin-crossover behavior. chemrxiv.org This phenomenon involves a transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) state, which can be triggered by external stimuli like temperature, pressure, or light. researchgate.netmdpi.com For instance, the complex [Fe{H2B(pz)2}2(bipy)] (where pz = pyrazol-1-yl and bipy = 2,2'-bipyridine) displays a non-hysteretic spin transition at 157 K in its bulk form. researchgate.net The nature of this transition—whether gradual, abrupt, or with hysteresis—is highly sensitive to subtle changes in the molecular structure and intermolecular interactions, such as the presence of lattice solvents or modifications to the ligand. chemrxiv.orgnih.gov For example, the lattice solvent-free complex Fe(BPP-CN)22 exhibits a stable and complete SCO with a wide thermal hysteresis of 28 K, highlighting the potential for designing molecular switches. chemrxiv.org

Single-Molecule Magnets (SMMs): Hydrazone Schiff base-bridging ligands have been successfully employed to synthesize dinuclear dysprosium(III) complexes that function as zero-field single-molecule magnets. mdpi.comresearchgate.net These materials can retain their magnetization after the removal of an external magnetic field, a property that makes them promising for high-density data storage and quantum computing. In two such Dy₂ complexes bridged by hydrazone Schiff base ligands, ferromagnetic interactions were observed between the two Dy³⁺ ions. mdpi.comresearchgate.net The magnetic properties, specifically the effective energy barrier for magnetization reversal (Ueff), were found to be tunable by modifying the heterocyclic groups (pyrazine vs. pyridine) on the bridging ligands, demonstrating a molecular engineering approach to enhancing SMM performance. mdpi.comresearchgate.net

Interactive Table: Magnetic Properties of Hydrazone and Bipyridine-type Complexes

| Compound/Ligand Family | Metal Ion | Magnetic Phenomenon | Key Findings | Reference(s) |

| Hydrazone Schiff Base | Dy(III) | Single-Molecule Magnet | Ferromagnetic coupling between Dy³⁺ ions; Ueff tunable by ligand modification. | mdpi.comresearchgate.net |

| Fe(BPP-CN)₂₂ | Fe(II) | Spin Crossover | Abrupt and hysteretic SCO with a wide thermal hysteresis (ΔT = 28 K). | chemrxiv.org |

| [Fe{H₂B(pz)₂}₂(bipy)] | Fe(II) | Spin Crossover | Non-hysteretic spin transition at 157 K. | researchgate.net |

| Supramolecular Fe(II)-BPP Complexes | Fe(II) | Spin Crossover | Gradual, stepwise, and abrupt SCO events observed, sensitive to intermolecular interactions. | nih.gov |

Hybrid Materials and Nanocomposites Incorporating this compound Ligands

Hybrid materials, which combine organic and inorganic components at the molecular level, offer the potential to create new materials with tailored properties. nih.gov Pyridine-hydrazone ligands, due to their versatile coordination modes, are effective building blocks for creating novel inorganic-organic hybrid materials. researchgate.netrsc.org

Research has shown that a series of lead(II) bromide coordination compounds can be synthesized using neutral pyridine-hydrazone ligands. researchgate.netrsc.org In these structures, bridging bromide ligands connect the Pb(II) centers, forming motifs like [PbBr₂]₂ dimers or [PbBr₂]ₙ chains, which are fragments of the lead(II) bromide structure itself. researchgate.netrsc.org The pyridine-hydrazone ligands coordinate to these inorganic units in various modes, including terminal or bridging (μ₂- and μ₃-), leading to the formation of diverse architectures from discrete dimers to 2D metal-organic networks. researchgate.netrsc.org

Similarly, the use of chelating N-donor ligands like 2,2'-bipyridyl derivatives in conjunction with other linkers, such as 2,2'-bithiophene-5,5'-dicarboxylate, has led to the synthesis of new metal-organic frameworks (MOFs). mdpi.com These hybrid materials can exhibit varied structural dimensionalities (from 1D chains to 3D frameworks) and functionalities, including porosity and unique magnetic or electronic properties. mdpi.com The incorporation of such ligands allows for the deliberate modulation of the final material's topology and properties. mdpi.com

Bio-Inspired and Mechanistic Biological Studies of this compound (Excluding Clinical Data)

The ability of this compound and its analogues to chelate metal ions is central to their biological activity. These compounds can interact with biological macromolecules and interfere with cellular processes, making them subjects of mechanistic studies in various biological contexts.

Mechanistic Interaction of this compound and its Complexes with Nucleic Acids (DNA/RNA)

Complexes of 2,2'-bipyridine and related polypyridyl ligands have been extensively studied for their ability to bind to DNA and RNA. nih.govnih.govnih.govbohrium.comnih.govmdpi.comresearchgate.net The primary modes of interaction are electrostatic binding, groove binding, and intercalation. nih.govmdpi.com

Interaction Modes:

Electrostatic Interaction: Cationic complexes can bind to the negatively charged phosphate (B84403) backbone of DNA through electrostatic forces. nih.govnih.gov

Groove Binding: The complexes can fit into the minor or major grooves of the DNA double helix. researchgate.net

Intercalation: Planar aromatic ligands can insert themselves between the base pairs of DNA. nih.govmdpi.com This mode of binding often leads to a lengthening of the DNA helix, which can be detected by an increase in the viscosity of the DNA solution. nih.gov

Ruthenium(II) polypyridyl complexes, for example, can act as "molecular light switches" for DNA. nih.govmdpi.com Their luminescence is typically quenched in aqueous solutions but increases significantly upon intercalation into the hydrophobic environment of the DNA base pairs. mdpi.com The shape and nature of the ligands play a crucial role in the binding affinity and selectivity. For instance, studies comparing the binding of a Ru(II) complex to calf thymus DNA and yeast tRNA showed a stronger affinity and better enantioselective binding for tRNA. nih.gov Furthermore, some Ru(II)-pteridinyl complexes have been shown to induce the folding of single-stranded telomeric DNA into G-quadruplex structures. mdpi.com

A study on di-2-pyridylketone 2-pyridine carboxylic acid hydrazone (DPPCAH), a close analogue, and its copper complex revealed that they can induce DNA cleavage, which is a potential mechanism for their antitumor activity. nih.gov This activity is linked to the generation of reactive oxygen species (ROS). nih.gov

Enzyme Inhibition Studies by this compound Derivatives: Mechanistic Insights

The inhibition of enzymes is a key mechanism through which many therapeutic agents exert their effects. nih.gov Metal-chelating compounds like pyridylhydrazone derivatives can act as enzyme inhibitors through various mechanisms, often involving interaction with metal ions in the enzyme's active site. nih.govnih.gov

The mechanism of inhibition can be complex. For instance, studies on other enzyme systems have described various modes of inhibition such as competitive, non-competitive, and uncompetitive, where the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. nih.gov

Mechanistic Aspects of Antioxidant Activity of this compound and Its Complexes

The antioxidant activity of chemical compounds can be mediated through several mechanisms, including radical scavenging and interaction with pro-oxidant metal ions. nih.govmdpi.commdpi.com Polyphenolic compounds, for example, can act as antioxidants by scavenging free radicals and chelating metal ions, thereby preventing the generation of harmful radicals through reactions like the Fenton reaction. mdpi.com

Derivatives of 2,2'-dipyridyl have shown significant antioxidant properties. For instance, 2,2'-dipyridyl diselenide was found to be a potent antioxidant, acting through radical-scavenging mechanisms and protecting against the oxidation of Fe(II). nih.gov Its antioxidant effect was superior to other diselenides studied, with the pyridine ring being identified as crucial for this enhanced activity. nih.gov

Conversely, some pyridylhydrazone derivatives can exhibit pro-oxidant activity in the presence of metal ions. The compound di-2-pyridylketone 2-pyridine carboxylic acid hydrazone (DPPCAH) was shown to mobilize iron from ferritin in an oxygen-catalytic manner. nih.gov The resulting iron complex, as well as the copper complex of DPPCAH, are redox-active and can generate reactive oxygen species (ROS). nih.gov This ROS generation is a key part of the compound's antitumor mechanism, effectively turning a cellular component into a source of oxidative stress. nih.gov This dual potential for antioxidant and pro-oxidant behavior, depending on the chemical environment, is a fascinating aspect of these molecules.

Interactive Table: Bio-mechanistic Findings for Pyridylhydrazone and Bipyridine Derivatives

| Compound/Complex | Biological Target/Process | Mechanistic Insight | Outcome | Reference(s) |

| Di-2-pyridylketone 2-pyridine carboxylic acid hydrazone (DPPCAH) | Iron Mobilization / ROS | Mobilizes iron from ferritin; DPPCAH-Fe(II) and -Cu(II) complexes are redox-active. | Generation of Reactive Oxygen Species (ROS). | nih.gov |

| DPPCAH and its Cu(II) complex | Topoisomerase II | Inhibition of enzyme activity. | Contribution to antitumor activity. | nih.gov |

| Ru(II) polypyridyl complexes | DNA/RNA | Intercalation, groove binding, electrostatic interactions. | DNA cleavage, structural changes in nucleic acids. | nih.govnih.govmdpi.com |

| 2,2'-Dipyridyl diselenide | Free Radicals / Fe(II) | Radical scavenging and protection against iron oxidation. | Potent antioxidant activity. | nih.gov |

| 2,2'-Bipyridine derivatives | Prolyl 4-hydroxylase | Inhibition of enzyme activity. | Potential therapeutic effect. | nih.gov |

Mechanistic Investigations of Antimicrobial Activity of this compound and Its Complexes

Hydrazone derivatives and their metal complexes are known to possess a broad spectrum of antimicrobial activities. nih.govnih.govnih.gov The mechanism of action is often attributed to the chelation of metal ions essential for microbial growth or the generation of cytotoxic species.

Studies on 2-pyrazyl and 2-pyridylhydrazone derivatives have demonstrated their potent antileishmanial activity. nih.gov Mechanistic investigations on this class of compounds suggest that their pharmacological effect on Leishmania amazonensis promastigotes involves the accumulation of reactive oxygen species (ROS) and the disruption of the parasite's mitochondrial function. nih.gov

Metal complexes of 2,2'-bipyridine have also shown significant antimicrobial properties. nih.govnih.govnih.gov For example, polymer-copper(II)-bipyridyl complexes exhibit good antibacterial and antifungal activities. nih.gov Zinc and copper complexes with 2,2'-bipyridine and acrylate (B77674) ligands were effective against various microbial strains and also acted as efflux pump inhibitors, which could help in overcoming antibiotic resistance. nih.gov The antimicrobial activity of palladium(II) complexes containing 2,2'-bipyridine was found to be more pronounced against Gram-negative than Gram-positive bacteria, suggesting that the mechanism may be related to the specific cell wall structure of the bacteria. nih.gov Generally, the formation of a metal complex enhances the antimicrobial activity compared to the free ligand, a principle explained by Overtone's concept of cell permeability and Tweedy's chelation theory. mdpi.com

Cellular Uptake and Intracellular Localization Studies of this compound (Mechanistic)

While direct mechanistic studies on the cellular uptake and intracellular localization of this compound are not extensively detailed in the available literature, significant insights can be drawn from research on its parent molecule, 2,2'-bipyridine, and its various derivatives and metal complexes. The lipophilic nature of the bipyridine scaffold generally facilitates its passage across cellular membranes, a critical step for its biological activity.

Once inside the cell, the distribution of these compounds is not uniform. Research on 2,2'-bipyridine has shown its accumulation in specific organelles, which is crucial for its downstream effects.

Research Findings on Cellular Uptake and Localization of Bipyridine Derivatives:

Studies on various derivatives of 2,2'-bipyridine have provided valuable data on their interaction with and transport across cellular membranes.

Mitochondrial and Plasma Membrane Accumulation: In yeast, the iron chelator 2,2'-dipyridyl has been observed to increase the concentration of protoporphyrin IX and its zinc complex within the mitochondria. nih.gov Furthermore, protoporphyrin IX and its derivatives were also found in the isolated plasma membranes of yeast cells treated with 2,2'-dipyridyl. nih.gov This localization is significant as it leads to the intensification of lipid photoperoxidation in these membranes, increasing the cell's sensitivity to light. nih.gov

Induction of Apoptosis through Intracellular Interactions: The anticancer effects of 2,2'-bipyridine derivatives are often linked to their ability to enter cancer cells and induce apoptosis. For example, certain tris(bpy) ligands have demonstrated potent cytotoxicity against various cancer cell lines. nih.gov The proposed mechanism involves the metal-free ligand being transported into the cancer cells, where it can then trap intracellular metals, leading to the induction of apoptosis. nih.gov This suggests that the ability to traverse the cell membrane is a key initial step in their mode of action.

The following table summarizes key findings related to the cellular uptake and localization of 2,2'-bipyridine and its derivatives from various studies.

| Compound/Derivative | Cell Type/Organism | Key Findings on Uptake and Localization | Reference |

| 2,2'-Dipyridyl | Saccharomyces cerevisiae (yeast) | Increased concentration in mitochondria and plasma membranes. | nih.gov |

| Tris(bpy) ligand 1 | Jurkat, MOLT-4, U937, A549 cells | Low cell-membrane permeability when complexed with metals; metal-free ligand is transferred into cancer cells. | nih.gov |

| Ruthenium(II) polypyridyl complex | HeLa cells | Enters cells via an energy-independent passive diffusion mechanism, influenced by membrane potential. | nih.gov |

| Polysorbate 80-modified PLGA nanospheres | A549 cells | Cellular uptake pathway could not be specifically determined, suggesting multiple mechanisms. | sci-hub.se |

Theoretical and Computational Investigations of 2,2 Dipyridyl 2 Pyridylhydrazone Systems

Density Functional Theory (DFT) Studies on 2,2'-Dipyridyl-2-pyridylhydrazone Structure and Reactivity